molecular formula C25H38O2 B13785375 6H-Dibenzo(b,d)pyran-1-ol, 3-(1'-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- CAS No. 34374-04-4

6H-Dibenzo(b,d)pyran-1-ol, 3-(1'-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-

Cat. No.: B13785375
CAS No.: 34374-04-4
M. Wt: 370.6 g/mol
InChI Key: NBBNVTWUGVPAOI-UHFFFAOYSA-N
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Description

6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- is a complex organic compound belonging to the class of dibenzopyrans This compound is characterized by its unique structure, which includes a pyran ring fused with two benzene rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- involves several steps, typically starting with the preparation of the dibenzopyran core. The core is then functionalized with the desired substituents through a series of reactions, including alkylation, reduction, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its sedative properties may be attributed to its interaction with the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Dibenzo(b,d)pyran-1-ol, 3-(1’-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl- stands out due to its specific substituents and structural features, which confer unique chemical and biological properties

Properties

CAS No.

34374-04-4

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H38O2/c1-6-7-8-9-10-11-18(3)19-15-22(26)24-20-14-17(2)12-13-21(20)25(4,5)27-23(24)16-19/h15-18,26H,6-14H2,1-5H3

InChI Key

NBBNVTWUGVPAOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

Origin of Product

United States

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